

Application Notes and Protocols: Synthesis of Copper-66 Labeled Monoclonal Antibodies

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Compound of Interest

Compound Name: Copper-66

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Introduction

The radionuclide **Copper-66** (^{66}Cu) presents a promising avenue for radioimmunotherapy (RIT) due to its unique decay characteristics, which include the emission of high-energy beta particles (β^-). With a short half-life of 5.12 minutes, ^{66}Cu delivers a potent, localized radiation dose to target tissues while minimizing systemic exposure. This characteristic makes it particularly suitable for targeting rapidly internalizing antigens on cancer cells. The synthesis of ^{66}Cu -labeled monoclonal antibodies (mAbs) involves a multi-step process, including the production of the radionuclide, conjugation of a bifunctional chelator to the mAb, and subsequent radiolabeling. This document provides detailed application notes and protocols for the successful synthesis and characterization of ^{66}Cu -labeled monoclonal antibodies.

Properties of Copper-66

A thorough understanding of the physical properties of ^{66}Cu is essential for its application in RIT.

Property	Value
Half-life ($T_{1/2}$)	5.120 (14) minutes[1][2][3]
Decay Mode	β^- (100%)[1]
Max Beta Energy (E_{β^-max})	2.64 MeV[1][4]
Gamma Emissions (γ)	1039.2 keV (7.4%), 833.0 keV (0.16%)[2]
Production Method	Typically produced in a cyclotron via the $^{66}\text{Zn}(p,n)^{66}\text{Cu}$ or $^{65}\text{Cu}(n,\gamma)^{66}\text{Cu}$ reactions.[2][5]

Bifunctional Chelators for Copper Isotopes

The stable attachment of copper radionuclides to monoclonal antibodies is facilitated by bifunctional chelators. These molecules possess a reactive functional group for covalent attachment to the antibody and a separate domain that securely coordinates the copper ion. The choice of chelator is critical and influences radiolabeling efficiency, in vivo stability, and biodistribution of the radioimmunoconjugate. Given the short half-life of ^{66}Cu , chelators that allow for rapid and efficient radiolabeling under mild conditions are paramount.

Chelator	Functional Group for Conjugation	Key Features for Copper Labeling
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)	Isothiocyanate (SCN), NHS ester	Forms stable complexes with copper. Radiolabeling can be achieved at room temperature, although heating can increase efficiency. [4] [6]
NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid)	Isothiocyanate (SCN), NHS ester	Allows for very rapid and efficient radiolabeling with copper isotopes at room temperature, making it highly suitable for short-lived radionuclides like ^{66}Cu . [2] [7] [8]
TETA (1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid)	Isothiocyanate (SCN), Bromoacetamide	Forms stable copper complexes, but in some cases, in vivo transchelation has been observed. [9] [10]
Sarcophagine (Sar) derivatives (e.g., SarAr)	NHS ester	Forms exceptionally stable cage-like complexes with copper, demonstrating high in vivo stability. Allows for rapid radiolabeling. [11] [12]

Experimental Protocols

This section details the key experimental procedures for the synthesis of a ^{66}Cu -labeled monoclonal antibody, using Trastuzumab (an anti-HER2 mAb) and the chelator NOTA as a representative example. The principles can be adapted for other antibodies and chelators.

Protocol 1: Conjugation of p-SCN-Bn-NOTA to Trastuzumab

Objective: To covalently attach the bifunctional chelator p-SCN-Bn-NOTA to lysine residues on Trastuzumab.

Materials:

- Trastuzumab (Herceptin®)
- p-SCN-Bn-NOTA (commercially available)
- Sodium bicarbonate buffer (0.1 M, pH 9.0)
- Phosphate-buffered saline (PBS), metal-free
- PD-10 desalting columns (or equivalent size-exclusion chromatography system)
- Amicon Ultra centrifugal filter units (50 kDa MWCO)
- UV-Vis spectrophotometer

Procedure:

- Antibody Preparation:
 - Buffer exchange Trastuzumab into 0.1 M sodium bicarbonate buffer (pH 9.0) using a PD-10 column or centrifugal filter unit.
 - Adjust the final concentration to 5-10 mg/mL.
 - Determine the precise protein concentration using a UV-Vis spectrophotometer at 280 nm (extinction coefficient for Trastuzumab is typically $\sim 1.45 \text{ mL mg}^{-1} \text{ cm}^{-1}$).
- Chelator Preparation:
 - Dissolve p-SCN-Bn-NOTA in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL immediately before use.
- Conjugation Reaction:
 - Add a 10 to 20-fold molar excess of the dissolved p-SCN-Bn-NOTA to the Trastuzumab solution.
 - Gently mix and incubate for 1-2 hours at 37°C with continuous gentle agitation.

- Purification of the Immunoconjugate:
 - Remove unreacted chelator by size-exclusion chromatography using a PD-10 column pre-equilibrated with metal-free PBS.
 - Collect the protein-containing fractions, identified by UV absorbance at 280 nm.
 - Pool the fractions containing the NOTA-Trastuzumab conjugate.
- Concentration and Storage:
 - Concentrate the purified NOTA-Trastuzumab using a centrifugal filter unit (50 kDa MWCO).
 - Determine the final concentration and store at 2-8°C. For long-term storage, aliquots can be frozen at -20°C or -80°C.
- Characterization (Optional but Recommended):
 - Determine the average number of chelators per antibody molecule using methods such as MALDI-TOF mass spectrometry or by a competitive binding assay with a known concentration of non-radioactive copper.

Protocol 2: Rapid Radiolabeling of NOTA-Trastuzumab with ^{66}Cu

Objective: To efficiently label the NOTA-Trastuzumab conjugate with ^{66}Cu . Due to the short half-life of ^{66}Cu , this procedure must be performed rapidly.

Materials:

- $^{66}\text{CuCl}_2$ in dilute HCl (produced from a cyclotron)
- NOTA-Trastuzumab conjugate (from Protocol 1)
- Ammonium acetate buffer (0.1 M, pH 5.5-6.5), metal-free
- PD-10 desalting columns

- Instant thin-layer chromatography (iTLC) strips (silica gel impregnated)
- Mobile phase for iTLC: 50 mM EDTA in 0.1 M ammonium acetate, pH 5.5
- Radio-TLC scanner or gamma counter

Procedure:

- Preparation of ^{66}Cu :
 - Neutralize the acidic $^{66}\text{CuCl}_2$ solution to a pH of 5.5-6.5 using ammonium acetate buffer. This step should be performed in a shielded hot cell.
- Radiolabeling Reaction:
 - To the pH-adjusted $^{66}\text{CuCl}_2$ solution, add the NOTA-Trastuzumab conjugate (typically 50-100 μg). The final reaction volume should be kept small (e.g., 100-200 μL).
 - Incubate at room temperature for 5-10 minutes. Gentle mixing is recommended.
- Purification of ^{66}Cu -NOTA-Trastuzumab:
 - Purify the radiolabeled antibody from unchelated ^{66}Cu using a PD-10 desalting column pre-equilibrated with sterile, metal-free PBS.
 - Collect the eluate in fractions and identify the fraction containing the radiolabeled antibody using a gamma counter.
- Sterilization:
 - Pass the final product through a 0.22 μm sterile filter into a sterile, pyrogen-free vial.

Protocol 3: Quality Control of ^{66}Cu -NOTA-Trastuzumab

Objective: To assess the radiochemical purity and specific activity of the final product.

Materials:

- ^{66}Cu -NOTA-Trastuzumab (from Protocol 2)

- iTLC system as described in Protocol 2
- Dose calibrator
- High-performance liquid chromatography (HPLC) system with a size-exclusion column and a radioactivity detector (optional but recommended for higher resolution).

Procedures:

A. Radiochemical Purity by iTLC:

- Spot a small aliquot (1-2 μL) of the final product onto an iTLC strip.
- Develop the chromatogram using 50 mM EDTA solution as the mobile phase. In this system, the ^{66}Cu -NOTA-Trastuzumab remains at the origin ($R_f = 0$), while free ^{66}Cu -EDTA complex migrates with the solvent front ($R_f = 1$).
- Scan the strip using a radio-TLC scanner or cut the strip in half and measure the radioactivity of each section in a gamma counter.
- Calculate the radiochemical purity:
 - $\text{RCP (\%)} = (\text{Counts at origin}) / (\text{Total counts}) \times 100$
 - The acceptance criterion is typically $>95\%$.

B. Specific Activity:

- Measure the total radioactivity of the final product using a calibrated dose calibrator.
- Determine the protein concentration of the final product (e.g., using a BCA protein assay or by UV-Vis if the initial concentration is known and dilution is accounted for).
- Calculate the specific activity:
 - $\text{Specific Activity (MBq/\mu g)} = (\text{Total Radioactivity in MBq}) / (\text{Total mass of antibody in } \mu\text{g})$

Quantitative Data Summary

The following tables provide representative data for the radiolabeling of Trastuzumab with copper isotopes using different chelators. While specific data for ^{66}Cu is limited in the literature, the data for ^{64}Cu provides a strong indication of expected performance.

Table 1: Radiolabeling Efficiency and Specific Activity of ^{64}Cu -Trastuzumab

Chelator	Radiolabeling Conditions	Radiochemical Yield (%)	Specific Activity (MBq/ μg)	Reference
NOTA	37°C, 1 h	70.6 \pm 2.5	0.22 \pm 1.1	[7]
DOTA	Room temp, 30 min	>97.5	~0.23 (225 GBq/ μmol)	[5]
NODAGA	Room temp, 15 min	~80	-	[5]
Sar	Room temp, 20 min	>99	0.5 (500 MBq/mg)	[11]

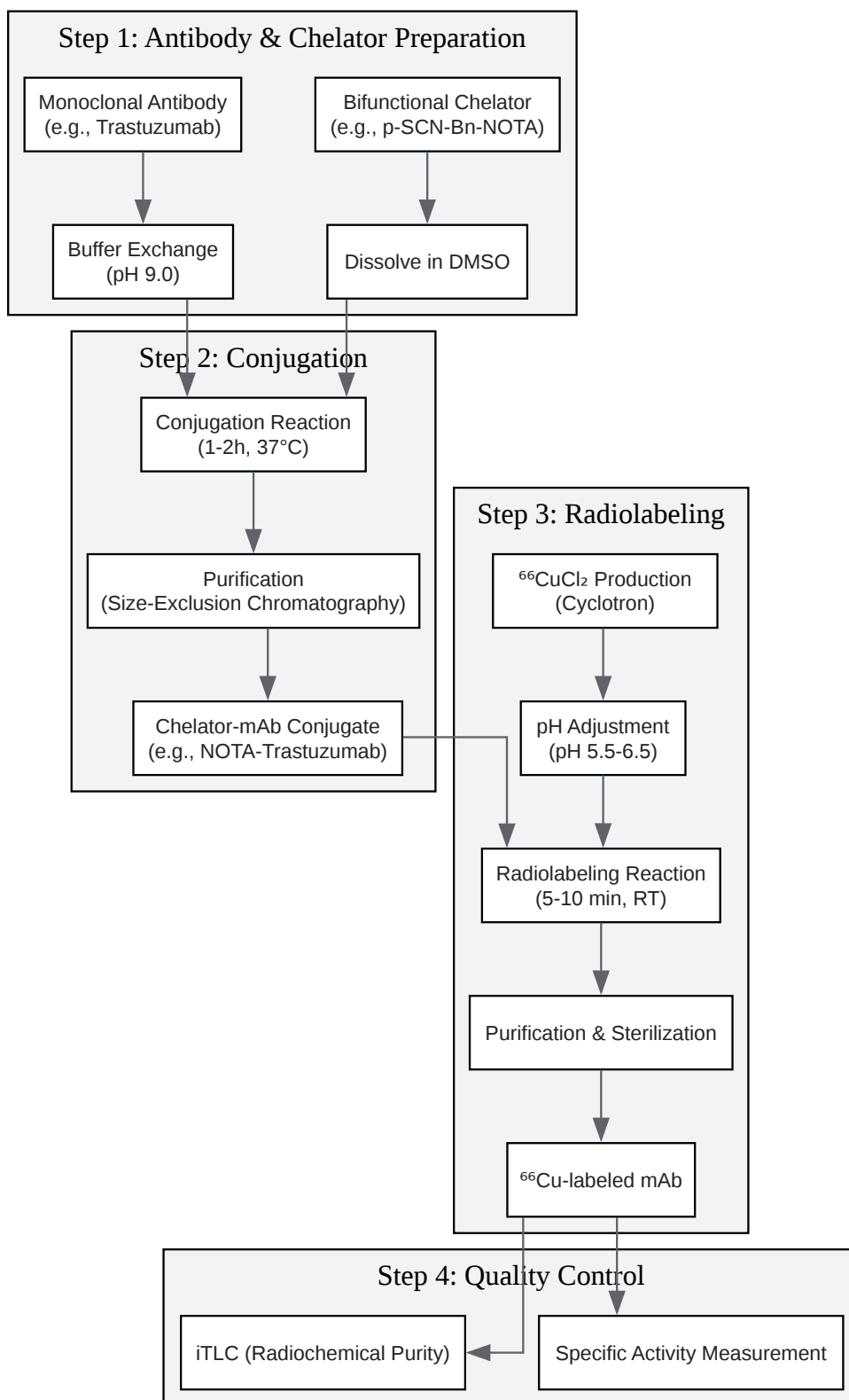
Table 2: In Vitro and In Vivo Stability of Copper-Labeled Antibodies

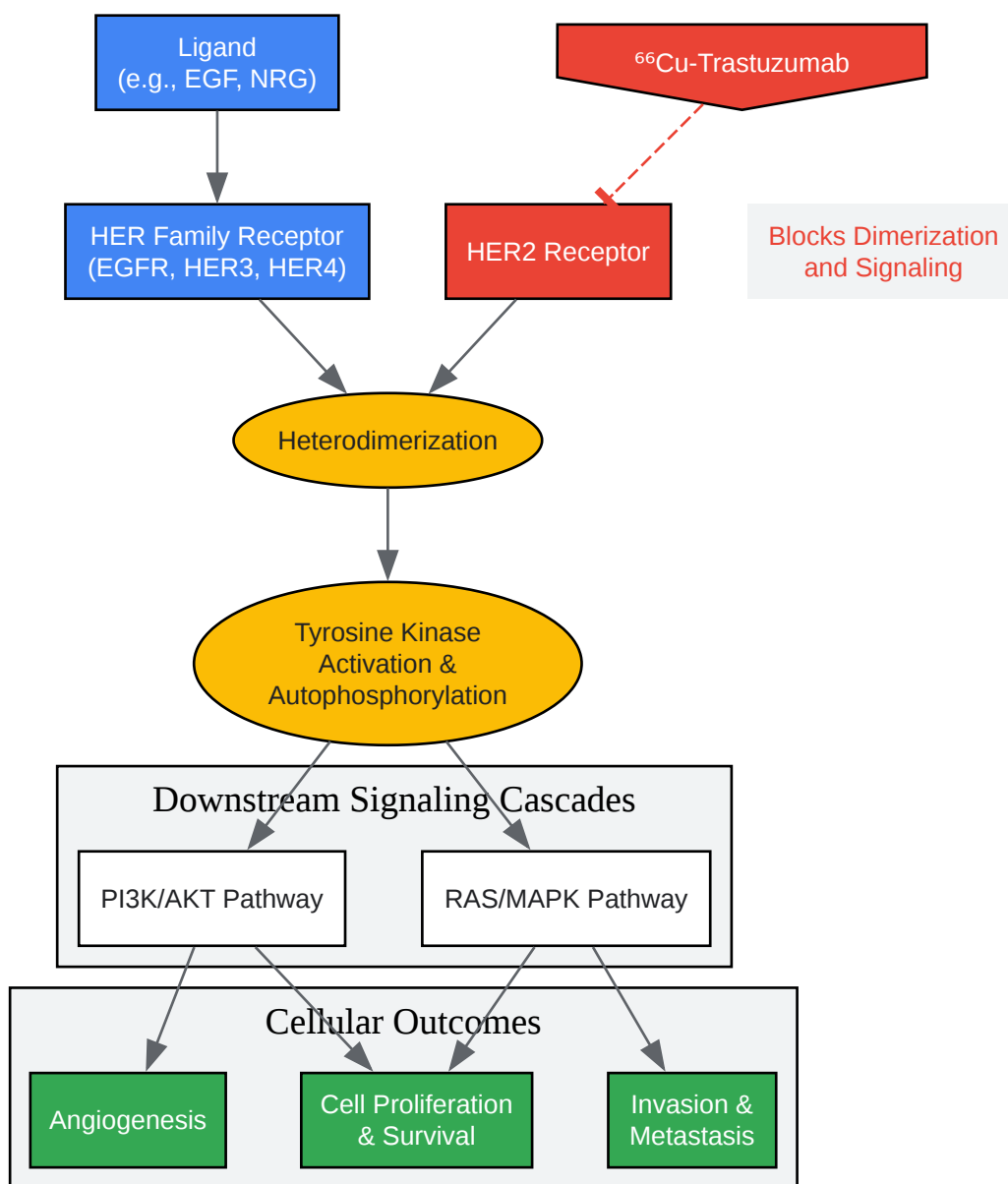
Radioimmuno conjugate	Stability Assay	Time Point	Stability (% Intact)	Reference
[^{64}Cu]Cu-NOTA-Trastuzumab	Human Serum	48 h	>98	[2]
[^{64}Cu]CuSar-Trastuzumab	Human Serum	48 h	No evidence of loss	[11]
[^{64}Cu]Cu-DOTA-Trastuzumab	Mouse Serum	196 h	>95	[13]
[^{64}Cu]Cu-NODAGA-Nanobody	Mouse Serum	12 h	>95	[13]

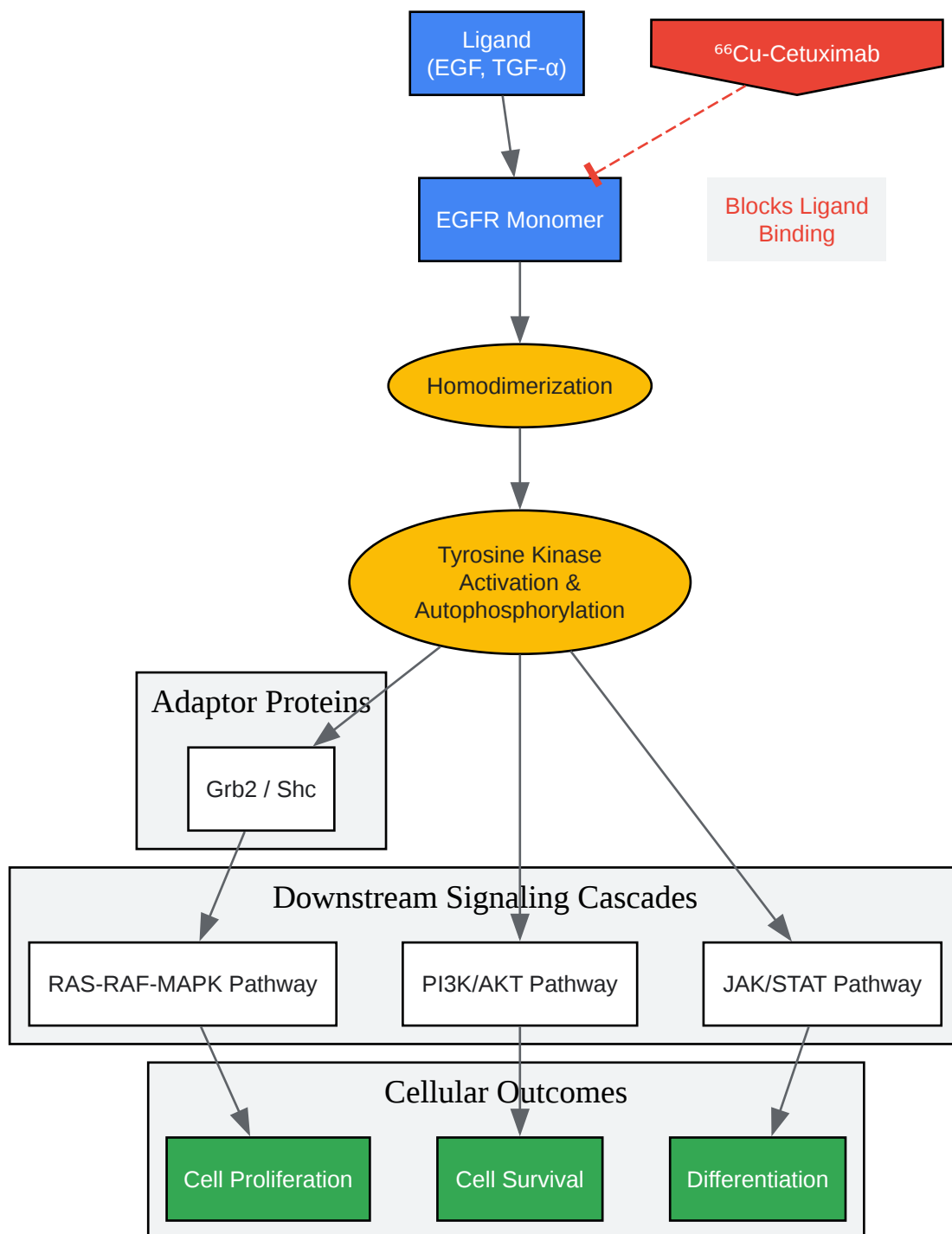
Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of a ^{66}Cu -labeled monoclonal antibody.







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